molecular formula C12H18N2S B11804356 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine

5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine

Cat. No.: B11804356
M. Wt: 222.35 g/mol
InChI Key: IVPWLIHNMAMDGA-UHFFFAOYSA-N
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Description

5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine is a chemical compound that belongs to the class of pyridines This compound is characterized by the presence of a piperidine ring attached to the pyridine core, with a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine typically involves the reaction of 2-chloropyridine with 1-methylpiperidine in the presence of a base, followed by the introduction of the methylthio group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the methylthio group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methylated products.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)pyridine: Lacks the piperidine ring, resulting in different chemical properties.

    5-(Piperidin-2-yl)pyridine: Does not have the methylthio group, affecting its reactivity and applications.

    5-(1-Methylpiperidin-2-yl)pyridine: Missing the methylthio group, leading to variations in its chemical behavior.

Uniqueness

5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine is unique due to the combination of the piperidine ring and the methylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

5-(1-methylpiperidin-2-yl)-2-methylsulfanylpyridine

InChI

InChI=1S/C12H18N2S/c1-14-8-4-3-5-11(14)10-6-7-12(15-2)13-9-10/h6-7,9,11H,3-5,8H2,1-2H3

InChI Key

IVPWLIHNMAMDGA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=CN=C(C=C2)SC

Origin of Product

United States

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